molecular formula C21H26N2O6 B1677283 Ombrabulin CAS No. 181816-48-8

Ombrabulin

Número de catálogo B1677283
Número CAS: 181816-48-8
Peso molecular: 402.4 g/mol
Clave InChI: IXWNTLSTOZFSCM-YVACAVLKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ombrabulin is an experimental drug candidate that was discovered by Ajinomoto and further developed by Sanofi-Aventis . It is a derivative of combretastatin A-4 and exerts its antitumor effect by disrupting the formation of blood vessels needed for tumor growth .


Synthesis Analysis

Ombrabulin is a synthetic derivative of the water-soluble vascular disrupting agent combretastatin A4 . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

Ombrabulin has a molecular formula of C21H26N2O6 and a molar mass of 402.447 g·mol−1 . It contains a total of 56 bonds, including 30 non-H bonds, 14 multiple

Aplicaciones Científicas De Investigación

Vascular Disruption in Solid Tumors

Ombrabulin acts as a vascular disrupting agent (VDA) , targeting the established tumor vascular network. It induces vessel occlusion, leading to the shutdown of circulation and widespread necrosis within the tumor . This mechanism is particularly effective against regions within tumors that are often resistant to conventional chemotherapy and radiation .

Enhancement of Standard Cancer Therapies

Research has shown that Ombrabulin can enhance the efficacy of standard therapies. For instance, in head and neck squamous cell carcinoma xenograft models, Ombrabulin combined with radiation therapy and either cisplatin or cetuximab resulted in a more pronounced tumor growth delay and regression compared to single-agent treatments .

Pharmacokinetic and Pharmacodynamic Profile

Ombrabulin has been studied for its pharmacokinetic and pharmacodynamic properties. It is rapidly converted to its active metabolite RPR258063, with dose-proportional exposure. Potential biomarkers for its activity include circulating endothelial cells (CEC), VEGF, and matrix metalloproteinase (MMP)-9 levels .

Clinical Trials in Oncology

Ombrabulin has been evaluated in clinical trials for various cancers, including non-small cell lung cancer, sarcoma, and other solid tumors. It has been tested both as a monotherapy and in combination with other chemotherapeutic agents .

Therapeutic Effects

As a combretastatin A-4 derivative, Ombrabulin disrupts the formation of blood vessels needed for tumor growth. It has been granted orphan drug status by the European Medicines Agency, highlighting its potential for treating rare diseases .

Side Effects and Safety Profile

The safety profile of Ombrabulin has been a critical aspect of its research. Common side effects observed in clinical trials include headache, asthenia, abdominal pain, nausea, diarrhea, transient hypertension, anemia, and lymphopenia. No clinically significant QTc prolongations or left ventricular ejection fraction decreases were reported .

These applications highlight the multifaceted nature of Ombrabulin’s role in cancer research and therapy. Its ability to disrupt tumor vasculature and enhance the effects of other treatments makes it a valuable compound in the oncological pharmacopeia. However, it’s important to note that the development of Ombrabulin was discontinued after phase III clinical trials did not yield the expected results . Despite this, the research conducted provides valuable insights into the design and application of vascular disrupting agents in cancer therapy.

Propiedades

IUPAC Name

(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6/c1-26-17-8-7-13(9-16(17)23-21(25)15(22)12-24)5-6-14-10-18(27-2)20(29-4)19(11-14)28-3/h5-11,15,24H,12,22H2,1-4H3,(H,23,25)/b6-5-/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWNTLSTOZFSCM-YVACAVLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939477
Record name N-{2-Methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ombrabulin

CAS RN

181816-48-8
Record name Ombrabulin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181816-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ombrabulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181816488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ombrabulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12882
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-{2-Methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OMBRABULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82JB1524Q6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ombrabulin
Reactant of Route 2
Ombrabulin
Reactant of Route 3
Ombrabulin
Reactant of Route 4
Ombrabulin
Reactant of Route 5
Ombrabulin
Reactant of Route 6
Reactant of Route 6
Ombrabulin

Q & A

Q1: How does Ombrabulin exert its antitumor activity?

A1: Ombrabulin targets the colchicine binding site of tubulin, a protein crucial for the formation of microtubules within cells [, ]. By binding to tubulin, Ombrabulin disrupts microtubule dynamics, specifically in the endothelial cells lining tumor blood vessels. This disruption leads to several downstream effects:

  • Mitotic Arrest: Ombrabulin prevents proper microtubule formation, which is essential for cell division. This leads to mitotic arrest and ultimately cell death [].
  • Vascular Shutdown: The disruption of microtubules in endothelial cells compromises the integrity of tumor blood vessels, leading to vascular shutdown and reduced blood flow to the tumor [, ].
  • Tumor Necrosis: The combined effects of mitotic arrest and vascular shutdown result in significant tumor necrosis, effectively killing tumor cells [, ].

Q2: What is the molecular formula and weight of Ombrabulin?

A2: The molecular formula of Ombrabulin is C22H29NO7S, and its molecular weight is 451.54 g/mol.

Q3: Is there any spectroscopic data available for Ombrabulin?

A3: While the provided abstracts do not delve into specific spectroscopic details, it's worth noting that researchers commonly employ techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry to confirm the structure and purity of Ombrabulin during synthesis and analysis.

Q4: How do modifications to the Ombrabulin structure impact its activity and potency?

A4: While the abstracts don't detail specific SAR studies for Ombrabulin, it's important to note that structural modifications can significantly influence a drug's binding affinity to tubulin, cellular uptake, and overall efficacy. Researchers often conduct systematic modifications to optimize a drug candidate's pharmacological properties.

Q5: Are there ethnic differences in the pharmacokinetics of Ombrabulin?

A8: Studies in Japanese patients revealed that the pharmacokinetic parameters of Ombrabulin, including its metabolite RPR258063, were comparable to those observed in non-Japanese patients [, ]. This suggests consistent pharmacokinetic behavior across different ethnicities.

Q6: What pharmacodynamic biomarkers are associated with Ombrabulin's activity?

A9: Research indicates that following Ombrabulin administration, there's a significant increase in circulating endothelial cells (CECs), vascular endothelial growth factor (VEGF), and matrix metalloproteinase-9 (MMP-9) levels in some patients []. These biomarkers could potentially serve as indicators of Ombrabulin's vascular disrupting activity.

Q7: Has Ombrabulin shown efficacy in preclinical models?

A10: Yes, Ombrabulin has demonstrated synergistic antitumor activity with cisplatin in preclinical models []. This synergistic effect highlights its potential as a valuable component in combination therapies.

Q8: What is the clinical trial experience with Ombrabulin?

A8: Several clinical trials have investigated Ombrabulin, both as a single agent and in combination with other anticancer therapies:

  • Phase I Trials: These trials established the recommended dose for single-agent Ombrabulin at 50 mg/m2 every 3 weeks [, ]. They also explored its safety and pharmacokinetic profile in patients with advanced solid tumors.
  • Combination Trials: Ombrabulin has been studied in combination with various chemotherapeutic agents, including cisplatin [, , ], docetaxel [, ], paclitaxel [], and carboplatin [, ]. These trials aimed to assess the safety and efficacy of these combinations in different cancer types.

Q9: What are the common side effects associated with Ombrabulin?

A12: Common side effects observed in clinical trials include headache, fatigue, abdominal pain, nausea, diarrhea, transient hypertension, anemia, and lymphopenia [, ]. Notably, severe myelotoxicity and abnormal cardiac marker elevations were not significant concerns in these studies [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.